tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-13(10(14)16-18)8-6-4-5-7-9-13/h18H,4-9H2,1-3H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMIIAJKJIZPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Aminocycloheptane
The cycloheptylamine precursor is synthesized via Hofmann degradation of cycloheptanecarboxamide or reductive amination of cycloheptanone.
Method A: Reductive Amination
Method B: Gabriel Synthesis
Introduction of the Hydroxycarbamimidoyl Group
The hydroxycarbamimidoyl moiety is introduced via condensation with hydroxylamine under controlled pH.
Method C: Direct Condensation
Method D: Two-Step Imine Formation
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Imine intermediate : React 1-aminocycloheptane with ethyl glyoxylate.
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Overall Yield : 70–75% (after recrystallization from ethanol).
tert-Butyl Carbamate Protection
The final step involves protecting the secondary amine with a tert-butoxycarbonyl (Boc) group.
Method E: Boc Anhydride Protocol
Method F: Base-Mediated Protection
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Reagents : Triethylamine, Boc₂O in THF.
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Yield : 80–82% (purified via flash chromatography, hexane/EtOAc 3:1).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cycloheptylamine | A | 72 | 90 | Mild conditions |
| Cycloheptylamine | B | 65 | 95 | Avoids harsh reagents |
| Hydroxycarbamimidoyl | C | 60 | 85 | Single-step |
| Hydroxycarbamimidoyl | D | 75 | 92 | Higher yield |
| Boc Protection | E | 90 | 95 | Scalable |
| Boc Protection | F | 82 | 90 | Fast reaction |
Critical Parameters and Troubleshooting
Solvent Selection
Steric Considerations
Scalability and Industrial Relevance
The Method E protocol (Boc anhydride in DCM) is preferred for kilogram-scale synthesis due to:
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Reproducibility : Consistent yields across batches.
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Cost-effectiveness : Boc₂O is commercially available in bulk.
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Safety : Avoids explosive intermediates (e.g., azides).
Chemical Reactions Analysis
tert-Butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.28 g/mol
- IUPAC Name : Tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate
The compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a cycloheptyl ring. This configuration contributes to its reactivity and stability in various chemical environments.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures. This is particularly useful in developing new pharmaceuticals and specialty chemicals.
Biochemical Research
In biochemical studies, this compound can be utilized to investigate enzyme interactions and protein modifications. The stable carbamate bonds it forms are valuable for probing biochemical pathways and understanding enzyme mechanisms.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. It may act as a precursor in drug development, particularly for designing inhibitors targeting specific enzymes involved in disease pathways. Research indicates that derivatives of this compound could exhibit significant biological activity, including antimicrobial and anticancer properties.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other chemical processes.
Case Study 1: Enzyme Inhibition
Research has shown that carbamate derivatives can inhibit acetylcholinesterase (AChE), with some exhibiting IC50 values ranging from 1.60 to 311.0 μM. This suggests that this compound may also have inhibitory effects on AChE, warranting further investigation into its mechanism of action.
Case Study 2: Antimicrobial Efficacy
In studies comparing antimicrobial activities among carbamate derivatives, compounds structurally related to this compound demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus. Future studies should focus on determining the specific activity of this compound against these pathogens.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The cycloheptyl ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkyl Variants
tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
- CAS : 1251924-20-5
- Formula : C₁₀H₁₉N₃O₃
- Molecular Weight : 229.28 g/mol
- Key Differences :
- Ring Size : Cyclobutyl (4-membered) vs. cycloheptyl (7-membered). Smaller rings introduce higher ring strain, reducing conformational flexibility.
- Molecular Weight : Lower by ~42 g/mol due to fewer carbons.
- Hydrogen Bonding : Both compounds retain the N-hydroxycarbamimidoyl group, enabling similar H-bonding patterns. However, the cyclobutyl analog’s compact structure may limit intermolecular interactions compared to the cycloheptyl variant .
tert-butyl N-(3-fluorocyclohexyl)carbamate
Aromatic and Hybrid Analogs
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
- CAS : 1193390-63-4
- Formula : C₁₄H₂₁N₃O₄ (estimated)
- Key Differences: Substituent: A 4-methoxyphenyl group replaces the cycloheptyl ring. Biological Relevance: The methoxy group may enhance membrane permeability compared to the aliphatic cycloheptyl moiety .
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Hydrogen Bonding and Crystallinity
- Target Compound : The N-hydroxycarbamimidoyl group participates in N–H···O and O–H···O hydrogen bonds, forming ribbon-like structures (e.g., N(1)–H(1)···O(1) bond length: 2.01 Å) .
- Cyclobutyl Analog : Similar H-bonding motifs are expected, but the smaller ring may reduce packing efficiency due to steric constraints .
- Fluorinated Analog: Lacks H-bond donors, leading to weaker intermolecular forces and lower melting points .
Research Implications
- Drug Design : The cycloheptyl compound’s H-bonding capability makes it a candidate for enzyme inhibition or metal chelation, whereas fluorinated analogs are better suited for targeting hydrophobic pockets .
- Material Science : Hydrogen-bonded networks in the target compound could inspire crystalline materials with tailored stability .
- Synthetic Challenges : Larger rings (e.g., cycloheptyl) require optimized cyclization protocols compared to smaller analogs .
Biological Activity
Tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cycloheptyl amine derivatives, leading to the formation of the desired carbamate structure. Various methods have been explored to optimize yield and purity, including the use of different solvents and reaction conditions. For instance, a method involving triethylamine as a base has shown promising results in achieving higher yields and purities in laboratory settings .
This compound exhibits several biological activities that may be attributed to its structural features:
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that compounds structurally similar to this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. This protective effect is mediated through the reduction of inflammatory cytokines such as TNF-α .
- In Vivo Studies : In animal models, these compounds have been assessed for their efficacy in preventing cognitive decline associated with Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function when administered alongside traditional treatments .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition (β-secretase) | IC50 = 15.4 nM | |
| Antioxidant Activity | 85% inhibition of Aβ aggregation | |
| Cytokine Reduction | Decreased TNF-α levels |
Research Findings
Recent studies have highlighted the multifaceted role of this compound in modulating biological pathways relevant to neurodegeneration:
- Cytoprotective Mechanism : The compound's ability to mitigate cell death in astrocytes exposed to neurotoxic agents suggests potential therapeutic applications in neurodegenerative diseases.
- Bioavailability Challenges : Despite promising in vitro results, challenges remain regarding the bioavailability and effective concentration required for therapeutic outcomes in vivo .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the cycloheptane core via cyclization reactions, and (2) sequential functionalization with the N-hydroxycarbamimidoyl and tert-butyl carbamate groups. Intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC to confirm structural integrity and purity. For example, tert-butyl carbamate derivatives are often synthesized using tert-butyl chloroformate under anhydrous conditions with a base like triethylamine .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (using C18 columns and UV detection), thin-layer chromatography (TLC) , and elemental analysis . For hygroscopic or air-sensitive intermediates, inert atmosphere handling (e.g., gloveboxes) is critical. Safety protocols, such as those outlined for carbamate derivatives, recommend avoiding skin contact and ensuring proper ventilation during analysis .
Q. What spectroscopic techniques are employed to confirm the compound’s structure?
- Methodological Answer : FT-IR identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity, particularly for the cycloheptyl and carbamimidoyl groups. X-ray crystallography (using SHELX or SIR97) provides definitive structural confirmation, though challenges like crystal twinning may require iterative refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural determination?
- Methodological Answer : Discrepancies arise from disordered solvent molecules, twinning, or incorrect space group assignment. Use SHELXL for iterative refinement, incorporating restraints for disordered regions. Validate with Rint and goodness-of-fit (GOF) metrics. For ambiguous cases, cross-validate with spectroscopic data or computational modeling (e.g., DFT) .
Q. What strategies mitigate competing side reactions during N-hydroxycarbamimidoyl group introduction?
- Methodological Answer : The N-hydroxycarbamimidoyl group is prone to oxidation or unintended cyclization. Strategies include:
- pH control (buffered conditions at pH 7–8) to stabilize the intermediate.
- Low-temperature reactions (0–5°C) to suppress side reactions.
- Selective protecting groups (e.g., tert-butyl carbamate) to shield reactive sites. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the desired product .
Q. How does the tert-butyl carbamate group influence the compound’s stability under varying experimental conditions?
- Methodological Answer : The tert-butyl group provides steric protection, enhancing stability against hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. In acidic conditions (pH < 3), carbamate cleavage occurs, monitored via LC-MS . For biological assays, use neutral buffers (e.g., PBS) to maintain integrity during incubation .
Q. What role does this compound play in studying enzyme-substrate interactions?
- Methodological Answer : The carbamimidoyl group mimics transition states in enzymatic reactions (e.g., amidase or protease inhibition studies). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Molecular docking (using AutoDock Vina) predicts binding modes, validated by mutagenesis studies on catalytic residues .
Data Contradiction and Optimization
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer : Solubility discrepancies often stem from solvent polarity or hydrogen-bonding capacity. Perform phase-solubility diagrams in graded solvent mixtures (e.g., DMSO-water). Use Hansen solubility parameters to predict optimal solvents. For low aqueous solubility, employ co-solvents (e.g., PEG-400) or nanoformulation techniques .
Q. What computational methods validate experimental findings for this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculates reaction pathways (e.g., activation energies for carbamate hydrolysis). Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate intermediates. Molecular dynamics (MD) simulations predict conformational stability in biological matrices .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in catalysis studies?
- Methodological Answer :
Use fume hoods and nitrogen atmospheres for air-sensitive reactions. Avoid skin contact (wear nitrile gloves) due to potential carbamate toxicity. For spill cleanup, use inert adsorbents (vermiculite) and neutralize acidic residues with sodium bicarbonate. Waste disposal must comply with EPA guidelines for carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
